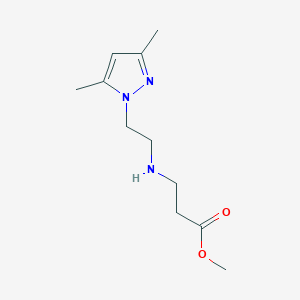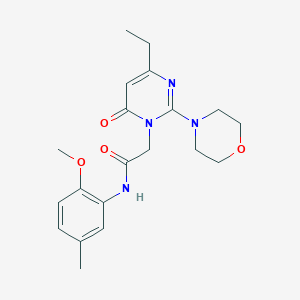
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.463. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
1-(2,5-diphenyl-1H-pyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol and its structural analogs exhibit significant pharmacological potential. A variety of derivatives, featuring substitutions on the aromatic rings or heterocyclic modifications, have been explored for various therapeutic applications.
- Cardiovascular Effects : Some derivatives demonstrate potent beta-adrenergic blocking activity, potentially offering cardioselective effects and providing a basis for managing cardiovascular disorders (Large & Smith, 1982) (Jindal et al., 2003).
- Anticonvulsant Properties : Several derivatives show promise as anticonvulsant agents, potentially offering new avenues for the treatment of epilepsy and other seizure-related disorders (Obniska et al., 2017).
- Neurological and Behavioral Effects : The compound and its analogs exhibit a range of effects on neurological function and behavior, including actions on serotonin receptors and potential applications in treating disorders like depression and anxiety (Martin et al., 1998).
Metabolic and Physiological Insights
The metabolic pathways and physiological effects of this compound and its derivatives have been a subject of study, providing insights into their pharmacokinetics and mechanisms of action.
- Metabolism and Activation : Studies on the metabolism and activation pathways of related compounds offer insights into their biotransformation and potential therapeutic effects, as seen in studies involving P-glycoprotein activation and metabolism analysis using mass spectrometry techniques (Rocha-Pereira et al., 2019) (Lee et al., 2007).
Chemoreception and Ecology
The compound's derivatives play a role in chemoreception and ecological interactions, particularly in the context of pheromone communication in various species.
- Pheromone Communication : Derivatives of the compound have been identified as pheromone components in species such as the North American Cerambycid Beetle, highlighting its role in interspecies communication and ecological interactions (Diesel et al., 2017).
Propiedades
IUPAC Name |
1-(2,5-diphenylpyrrol-1-yl)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17(2)23-15-20(25)16-24-21(18-9-5-3-6-10-18)13-14-22(24)19-11-7-4-8-12-19/h3-14,17,20,23,25H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGOIOUHKMXSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)
![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)


![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)


![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
